cis-N-methyl-alpha-berbine
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Overview
Description
Cis-N-methyl-alpha-berbine is a N-methyl-alpha-berbine.
Scientific Research Applications
Synthesis and Chemical Transformations
The synthesis and chemical transformations of compounds related to cis-N-methyl-alpha-berbine have been a significant focus in scientific research. Studies have explored various methodologies and reactions involving berbine derivatives, highlighting the compound's importance in synthetic chemistry. For example, the Polonovski–Potier reaction was applied to berbine N-oxides to synthesize 8-hydroxymethyl and 8-methyl berbines, demonstrating the versatility of berbine derivatives in chemical synthesis (Suau, Nájera, & Rico, 2000). Additionally, the transformation of protopines into berbines was explored, leading to the synthesis of various N-methyl berbine salts (Valpuesta, Díaz, Torres, & Suau, 2002).
Pharmacological Aspects
Pharmacological research has investigated the effects of berbine derivatives on alpha-adrenoceptors. A study analyzed the binding of berbine enantiomers to alpha 1 and alpha 2 adrenoceptor subtypes, revealing distinct affinities and confirming the alpha-blocking properties of these derivatives (Schott, Tetsi, Heitz, Stambach, Jung, & Stoclet, 1988). This research indicates potential applications of berbine derivatives in modulating adrenergic receptors.
Stereochemistry and Enzymatic Processes
The stereochemistry of berbine and related compounds has been thoroughly examined, with implications for their biological activity. For instance, the stereochemistry of various berbines was established based on spectral data, revealing insights into their molecular configuration (Stambach, Memetzidis, Jung, & Stambach, 1993). Additionally, the enzymatic O-methylation of berbine alkaloids was studied, showing differential patterns based on the optical isomerism of the substrates, which is crucial for understanding the biochemical interactions of these compounds (Meyerson, Cashaw, McMurtrey, & Davis, 1979).
Properties
Molecular Formula |
C18H20N+ |
---|---|
Molecular Weight |
250.4 g/mol |
IUPAC Name |
(7S,13aS)-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium |
InChI |
InChI=1S/C18H20N/c1-19-11-10-14-6-4-5-9-17(14)18(19)12-15-7-2-3-8-16(15)13-19/h2-9,18H,10-13H2,1H3/q+1/t18-,19-/m0/s1 |
InChI Key |
YXEKXCPIKGSIDD-OALUTQOASA-N |
Isomeric SMILES |
C[N@@+]12CCC3=CC=CC=C3[C@@H]1CC4=CC=CC=C4C2 |
Canonical SMILES |
C[N+]12CCC3=CC=CC=C3C1CC4=CC=CC=C4C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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